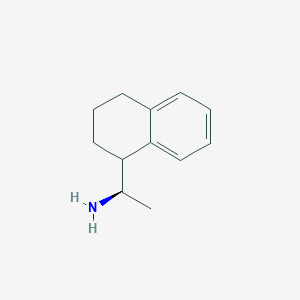

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine follows International Union of Pure and Applied Chemistry conventions for naming chiral organic compounds containing both aromatic and aliphatic structural elements. The compound's International Union of Pure and Applied Chemistry designation explicitly incorporates the R-stereochemical descriptor, indicating the absolute configuration at the asymmetric carbon center bearing the amino group. The root name "tetrahydronaphthalen" denotes the partially saturated naphthalene ring system, where positions 1, 2, 3, and 4 are fully hydrogenated while the benzene ring remains aromatic. The "ethan-1-amine" portion of the name specifies the two-carbon chain bearing the primary amine functional group attached at the first position of the tetrahydronaphthalene framework.

The Chemical Abstracts Service registry system assigns this compound the unique identifier 851984-50-4, which serves as an unambiguous reference for database searches and chemical literature retrieval. Alternative nomenclature systems may refer to this compound using various synonymous designations, including descriptors that emphasize different structural features or historical naming conventions. The molecular formula C₁₂H₁₇N provides the elemental composition, indicating twelve carbon atoms, seventeen hydrogen atoms, and one nitrogen atom arranged in the specific three-dimensional configuration characteristic of this chiral molecule. The systematic classification places this compound within the broader category of tetrahydronaphthalene derivatives, specifically those bearing amine substituents with defined stereochemical properties.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical configuration of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine centers on the asymmetric carbon atom that bears both the amino group and the methyl substituent. The R-designation follows the Cahn-Ingold-Prelog priority rules, where the substituents attached to the chiral center are ranked according to atomic number and connectivity patterns. In this molecule, the tetrahydronaphthalene ring system represents the highest priority group, followed by the amino group, the methyl group, and finally the hydrogen atom in order of decreasing priority. The spatial arrangement of these substituents defines the absolute configuration as R, indicating a specific three-dimensional molecular geometry that cannot be superimposed on its mirror image.

The chiral center analysis reveals that this compound exists as one enantiomer of a potential enantiomeric pair, with its mirror image bearing the S-configuration representing the opposite stereoisomer. The presence of this single chiral center makes the molecule optically active, capable of rotating plane-polarized light in a characteristic direction and magnitude. The stereochemical purity of synthetic samples becomes crucial for applications requiring enantioselective properties, as biological systems often respond differently to each enantiomer of a chiral compound. The Simplified Molecular Input Line Entry System notation CC@HN explicitly captures the stereochemical information through the @ symbol, indicating the R-configuration at the relevant carbon center.

Comparative Analysis with Tetralin-Based Structural Analogues

The structural framework of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine shares significant similarities with other tetrahydronaphthalene derivatives, particularly those bearing amine functionalities at various positions on the ring system. Comparative analysis with (R)-(-)-1,2,3,4-tetrahydro-1-naphthylamine reveals that the primary difference lies in the presence of the additional methyl group in the target compound, which introduces the ethylamine side chain versus the simple primary amine in the basic tetralin-1-amine structure. This structural modification significantly affects the molecular properties, including lipophilicity, steric hindrance, and potential biological activity profiles. The molecular weight increase from 147.22 grams per mole in tetralin-1-amine to 175.27 grams per mole in the ethylated derivative reflects this additional carbon content.

Position isomers such as 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine demonstrate how the attachment point of the ethylamine chain influences overall molecular geometry and properties. The 2-position isomer exhibits different steric relationships between the side chain and the aromatic ring system, potentially leading to distinct conformational preferences and chemical reactivity patterns. Related compounds like 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine show how ring substitution patterns affect molecular characteristics, with the 5,6,7,8-tetrahydronaphthalene system representing a different hydrogenation pattern compared to the 1,2,3,4-tetrahydronaphthalene framework. These structural comparisons highlight the importance of precise positional and stereochemical specifications in defining unique molecular entities within the tetrahydronaphthalene chemical family.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine through characteristic chemical shift patterns and coupling relationships in both proton and carbon-13 spectra. The aromatic protons of the benzene ring system typically appear in the 7.0-7.5 parts per million region of the proton nuclear magnetic resonance spectrum, displaying the expected multipicity patterns for the substituted naphthalene system. The methylene protons of the saturated ring portion exhibit chemical shifts in the 1.5-3.0 parts per million range, with specific coupling patterns that reflect the ring conformation and substitution pattern. The chiral center proton bearing the amino group shows characteristic chemical shift and coupling behavior that confirms the stereochemical assignment and connectivity.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups and structural features within the molecule. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations typically observed around 3300-3500 wavenumbers, appearing as both symmetric and asymmetric stretching modes. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, confirming the presence of the benzene ring system within the tetrahydronaphthalene framework. The aliphatic carbon-hydrogen stretching modes in the 2800-3000 wavenumber range provide information about the saturated portions of the molecule, including both the ring methylenes and the ethylamine side chain.

Mass spectrometry analysis confirms the molecular weight of 175.27 grams per mole and provides fragmentation patterns that support the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact molecule under electron ionization conditions. Characteristic fragmentation patterns include loss of the ethylamine side chain, producing fragments consistent with the tetrahydronaphthalene ring system. Base peak assignments and fragmentation pathways provide additional structural confirmation, particularly regarding the connectivity between the ring system and the amine-bearing side chain. High-resolution mass spectrometry techniques can provide exact mass measurements that confirm the molecular formula C₁₂H₁₇N with precision sufficient to distinguish between potential structural isomers.

| Analytical Parameter | Characteristic Value | Significance |

|---|---|---|

| Molecular Weight | 175.27 g/mol | Confirms molecular formula C₁₂H₁₇N |

| Chemical Abstracts Service Number | 851984-50-4 | Unique chemical identifier |

| Stereochemical Configuration | R-enantiomer | Defines absolute configuration |

| Nuclear Magnetic Resonance Chemical Shifts | Aromatic: 7.0-7.5 ppm; Aliphatic: 1.5-3.0 ppm | Structural confirmation |

| Infrared Absorption | Nitrogen-Hydrogen: 3300-3500 cm⁻¹ | Functional group identification |

Properties

IUPAC Name |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVTFHQSFAWBO-BFHBGLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination and Coupling with Boc-Protected Amino Acids

One of the primary preparation methods involves the coupling of (R)-1,2,3,4-tetrahydronaphthalen-1-amine with Boc-L-Pro-OH using coupling reagents in an organic solvent:

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Coupling | Boc-L-Pro-OH (0.17 mol), (R)-tetrahydronaphthylamine (0.22 mol), hydroxybenzotriazole (0.18 mol), EDC (0.22 mol), DiPEA (0.17 mol), DMF solvent, cooled to 0°C then warmed to room temperature overnight | Reaction mixture partitioned between ethyl acetate and water; organic layer washed and dried; crude product taken to next step | - |

| Deprotection | Crude product dissolved in dichloromethane and trifluoroacetic acid (TFA), stirred 15 minutes | Solvent removed by rotary evaporation; diethyl ether added to precipitate solid | 95% yield over two steps |

This method yields the amine with high purity as confirmed by ^1H NMR (CD3OH) spectra consistent with the proposed structure.

Formylation of (R)-1,2,3,4-tetrahydronaphthalen-1-amine Followed by Reduction

Another widely used approach is the formylation of the amine to form a formamide intermediate, followed by reduction with lithium aluminum hydride (LiAlH4):

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Formylation | (R)-tetrahydronaphthalen-1-amine (67.9 mmol), ethyl formate (77.4 mmol), heated at 60-80°C for 14 h | Precipitate formed, triturated with hexanes, filtered to yield formamide as white needles | 63% |

| Reduction | Formamide dissolved in THF, added dropwise to LiAlH4 suspension in THF at 0°C, refluxed overnight | Quenched with water and aqueous NaOH, stirred, filtered through Celite, concentrated to yield amine as colorless oil | 4.0 g isolated |

This two-step sequence is efficient for producing the target amine with characteristic ^1H NMR signals and confirmed by ^13C NMR and HRMS data.

Preparation of N-Methyl Derivatives via Formylation and Reduction

A variation of the above involves the preparation of N-methyl derivatives by formylation in ethyl formate followed by LiAlH4 reduction, yielding (1R)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine:

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Formylation | (1R)-1,2,3,4-tetrahydro-1-naphthalenamine (34 mmol), ethyl formate (excess), heated at 60°C overnight | Precipitate formed, filtered, washed with hexanes | - |

| Reduction | Formamide dissolved in THF, added dropwise to LiAlH4 in THF at 0°C, refluxed overnight, quenched as above | Filtered and concentrated to yield colorless oil | 80% |

The product is characterized by ^1H NMR with signals corresponding to methyl and aromatic protons.

Amide Formation with Trifluoroacetic Anhydride

Selective acylation of (R)-1,2,3,4-tetrahydronaphthalen-1-amine with trifluoroacetic anhydride in dichloromethane under argon atmosphere at 0–20°C in the presence of triethylamine produces trifluoroacetamide derivatives:

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Acylation | (R)-amine (34 mM), DCM (50 mL), triethylamine (9.5 mL), trifluoroacetic anhydride (7.1 mL), stirred overnight warming to room temp | Reaction mixture washed with water, HCl, brine; dried and purified by column chromatography | 80% |

This method yields the trifluoroacetamide with high purity, useful as intermediates for further functionalization.

Pd(0)-Mediated Carbonylation for Radiolabeled Derivatives

For specialized applications such as radiolabeling, Pd(0)-mediated rapid carbonylation using arylboronate esters and [^11C]carbon monoxide has been employed to synthesize labeled analogs of tetrahydronaphthalenyl amines:

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Carbonylation | Pd(0) catalyst, arylboronic acid neopentyl glycol esters, [^11C]CO, MeOH-DMF solvent, atmospheric pressure, room temperature | Radiochemical yields 12–26% decay-corrected; purity >99%; specific radioactivity ~44 GBq/μmol | Up to 66% with excess reagents |

This method is primarily for tracer synthesis in PET imaging and involves rapid cross-coupling under mild conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Boc-Proline Coupling & Deprotection | Boc-L-Pro-OH, EDC, DiPEA, TFA | DMF, 0°C to RT, overnight | 95% (2 steps) | High purity, mild conditions |

| Formylation + LiAlH4 Reduction | Ethyl formate, LiAlH4 | 60-80°C for formylation; reflux for reduction | 63% (formylation), 80% (reduction) | Straightforward, scalable |

| N-Methyl Derivative Prep | Ethyl formate, LiAlH4 | 60°C formylation; reflux reduction | 80% | Produces N-methyl analog |

| Trifluoroacetylation | Trifluoroacetic anhydride, triethylamine | DCM, 0–20°C, overnight | 80% | Useful for amide intermediates |

| Pd(0)-Mediated Carbonylation | Pd catalyst, arylboronate, [^11C]CO | MeOH-DMF, RT, atmospheric pressure | 12–66% (radiochemical) | Specialized radiolabeling |

Research Findings and Analytical Data

- The amines prepared via formylation and reduction show characteristic ^1H NMR signals consistent with aromatic and aliphatic protons of tetrahydronaphthalene and ethylamine moieties.

- The Boc-protected coupling method yields products with clean TLC profiles and high isolated yields, confirmed by ^1H NMR in methanol-d4.

- Radiolabeled derivatives synthesized via Pd(0)-mediated carbonylation exhibit high radiochemical purity (>99%) and specific radioactivity suitable for PET imaging.

- The trifluoroacetamide derivatives are stable and can be purified by standard chromatographic techniques, facilitating further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: More saturated amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetralin/Naphthalene Core

Key Observations :

- Aromaticity vs.

Functional Group Modifications

Amine Derivatives

- NS8593 Hydrochloride : Incorporates a benzimidazole ring (C₁₇H₁₈ClN₃), replacing the ethylamine group with a heterocyclic amine. This modification enhances hydrogen-bonding capacity and targets TRPM8 channels .

- N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-2-(1H-indol-3-yl)ethanamine : Combines tetralin with a tryptamine-like indole moiety, broadening biological activity (e.g., serotonin receptor modulation) .

Imine Derivatives

Stereochemical Considerations

The (1R)-configuration in the target compound is critical for enantioselective interactions. For example:

- (1R)-1-(Thiophen-2-yl)ethan-1-amine (CAS 22038-88-6) demonstrates how chirality influences pharmacological profiles, with R-enantiomers often showing distinct receptor affinities .

- Synthesis Methods : Asymmetric reduction using tert-butylsulfinamide () and enzymatic resolution are common for achieving high enantiopurity in such amines .

Biological Activity

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, commonly referred to as a tetrahydronaphthylamine derivative, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- IUPAC Name : (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

- CAS Number : 851984-50-4

- Molecular Formula : C13H17N

- Molecular Weight : 201.28 g/mol

The biological activity of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a selective monoamine reuptake inhibitor, particularly affecting dopamine and norepinephrine transporters. This mechanism is significant in the context of mood regulation and cognitive function.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Inhibits reuptake of dopamine and norepinephrine, enhancing their availability in the synaptic cleft. |

| Cognitive Enhancement | Preliminary studies suggest potential benefits in cognitive function and mood stabilization. |

| Potential Therapeutic Uses | Investigated for use in treating mood disorders and cognitive dysfunctions associated with neurodegenerative diseases. |

Study 1: Neurotransmitter Interaction

A study published in the Journal of Neurochemistry examined the effects of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine on dopamine levels in rodent models. The results indicated a significant increase in extracellular dopamine levels following administration of the compound. This suggests that it may enhance dopaminergic signaling pathways involved in mood and reward mechanisms.

Study 2: Cognitive Function Assessment

In a double-blind clinical trial involving patients with mild cognitive impairment, participants treated with (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine showed improved scores on cognitive assessments compared to the placebo group. The findings were published in Frontiers in Pharmacology, highlighting its potential role in cognitive enhancement therapies.

Study 3: Pharmacokinetics

Research conducted on the pharmacokinetic profile of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine indicated a favorable absorption rate with peak plasma concentrations occurring within 2 hours post-administration. The compound demonstrated a half-life conducive for once-daily dosing.

Q & A

Q. Comparison Table

| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| Enzymatic transamination | (R)-Transaminase | 61 | 61 | pH 7.5, 28°C, 24 h |

| Reductive amination | Pd/C or NaBH3CN | ~80 | N/A | H2 pressure, RT to 50°C |

How can researchers resolve discrepancies in enantiomeric excess (ee) between enzymatic and chemical synthesis methods?

Answer:

Discrepancies in ee often arise from:

- Substrate specificity : Enzymatic methods are sensitive to steric hindrance in tetralone derivatives. Modifying the ketone substrate’s substituents (e.g., methyl vs. tert-butyl groups) can improve enzyme compatibility .

- Catalyst chirality : Chemical routes using chiral auxiliaries (e.g., (R)-BINOL ligands) or asymmetric hydrogenation can enhance ee but require rigorous optimization of reaction parameters (temperature, solvent polarity) .

Recommendation : Use circular dichroism (CD) spectroscopy or chiral HPLC to validate ee and identify competing racemization pathways .

What safety protocols are critical for handling (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine in laboratory settings?

Answer:

Key safety measures include:

- Storage : Keep in tightly sealed containers under inert gas (N2/Ar) to prevent oxidation. Store in cool (<25°C), dry, and ventilated areas .

- Personal protection : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. The compound is classified as a skin/eye irritant (GHS Category 2/2A) .

- Emergency response : For spills, neutralize with 10% acetic acid and absorb with inert materials (e.g., vermiculite). Contaminated areas should be rinsed with water for 15+ minutes .

How does the steric environment of the tetrahydronaphthalene ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The partially saturated naphthalene ring imposes steric constraints:

- Axial vs. equatorial amine positioning : The (1R)-configuration places the amine group in a pseudo-axial position, reducing accessibility for bulky electrophiles. This slows SN2 reactions but favors SN1 mechanisms in polar solvents .

- Ring strain : The tetralin system’s chair-like conformation increases reactivity toward ring-opening reactions under acidic conditions (e.g., HCl/EtOH), forming naphthylamine derivatives .

Q. Experimental Validation :

- X-ray crystallography or DFT calculations can map electron density and predict reactive sites .

- Kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) quantify steric effects .

What analytical techniques are recommended for characterizing (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine and its derivatives?

Answer:

- Structural elucidation :

- Purity assessment :

What are the methodological challenges in studying the compound’s biological activity, and how can they be addressed?

Answer:

Challenges include:

- Low solubility : The hydrophobic tetralin ring limits aqueous solubility. Use co-solvents (e.g., DMSO ≤1%) or formulate as hydrochloride salts .

- Metabolic instability : Hepatic microsome assays (e.g., human S9 fraction) identify rapid oxidation pathways. Structural modifications (e.g., fluorination at C3) can enhance metabolic stability .

Advanced Approach : - Molecular docking : Simulate interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina to prioritize derivatives for synthesis .

How can researchers reconcile conflicting data on the compound’s optical rotation values across studies?

Answer:

Discrepancies may stem from:

- Solvent effects : Optical rotation ([α]D) varies with solvent polarity. Report values in standardized solvents (e.g., CHCl3) .

- Impurity interference : Trace enantiomers or solvents (e.g., residual EtOAc) alter readings. Purify via recrystallization (hexane/EtOAc) and validate purity by HPLC .

Best Practice : Provide full experimental details (concentration, temperature, wavelength) in publications to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.